![molecular formula C17H18BrClN2O3S B6013848 4-bromo-N-(4-chlorophenyl)-3-[(diethylamino)sulfonyl]benzamide](/img/structure/B6013848.png)
4-bromo-N-(4-chlorophenyl)-3-[(diethylamino)sulfonyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(4-chlorophenyl)-3-[(diethylamino)sulfonyl]benzamide, also known as BAY-678, is a chemical compound that has been studied extensively in scientific research. It belongs to a class of compounds known as sulfonamides, which have been used in medicine for over 80 years. BAY-678 has shown potential in various research applications, including as an inhibitor of certain enzymes and as a potential treatment for certain diseases.
Mecanismo De Acción
4-bromo-N-(4-chlorophenyl)-3-[(diethylamino)sulfonyl]benzamide works by inhibiting certain enzymes, which can have various effects on the body. For example, inhibition of carbonic anhydrase IX can lead to a decrease in the growth and proliferation of cancer cells. Inhibition of soluble epoxide hydrolase can lead to a decrease in inflammation and blood pressure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific enzyme that it is inhibiting. For example, inhibition of carbonic anhydrase IX can lead to a decrease in the growth and proliferation of cancer cells, while inhibition of soluble epoxide hydrolase can lead to a decrease in inflammation and blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-bromo-N-(4-chlorophenyl)-3-[(diethylamino)sulfonyl]benzamide in lab experiments is that it has been extensively studied and has shown potential in various research applications. However, one limitation is that it can be difficult to synthesize and may not be readily available for use in experiments.
Direcciones Futuras
There are several future directions for research involving 4-bromo-N-(4-chlorophenyl)-3-[(diethylamino)sulfonyl]benzamide. One area of interest is the potential use of this compound as a treatment for certain types of cancer, particularly those that overexpress carbonic anhydrase IX. Another area of interest is the potential use of this compound as a treatment for hypertension and inflammatory diseases, by inhibiting soluble epoxide hydrolase. Further research is needed to fully understand the potential of this compound in these and other areas.
Métodos De Síntesis
The synthesis of 4-bromo-N-(4-chlorophenyl)-3-[(diethylamino)sulfonyl]benzamide involves several steps. One common method involves the reaction of 4-bromo-N-(4-chlorophenyl)benzamide with diethylamine and sulfur dioxide in the presence of a catalyst. The resulting compound is then treated with sodium hydroxide to form this compound.
Aplicaciones Científicas De Investigación
4-bromo-N-(4-chlorophenyl)-3-[(diethylamino)sulfonyl]benzamide has been studied extensively in scientific research, particularly in the areas of enzyme inhibition and disease treatment. One study found that this compound was a potent inhibitor of the enzyme carbonic anhydrase IX, which is overexpressed in certain types of cancer. This suggests that this compound could be a potential treatment for these types of cancer.
Another study found that this compound was a potent inhibitor of the enzyme soluble epoxide hydrolase, which is involved in the regulation of blood pressure and inflammation. This suggests that this compound could be a potential treatment for hypertension and inflammatory diseases.
Propiedades
IUPAC Name |
4-bromo-N-(4-chlorophenyl)-3-(diethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrClN2O3S/c1-3-21(4-2)25(23,24)16-11-12(5-10-15(16)18)17(22)20-14-8-6-13(19)7-9-14/h5-11H,3-4H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVJINJLLNBHJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-cyclopropyl-3-[1-(5-phenoxy-2-furoyl)-3-piperidinyl]propanamide](/img/structure/B6013774.png)
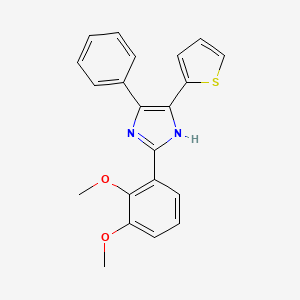
![N-[1-(2-phenylethyl)-3-piperidinyl]-4-(2-thienyl)butanamide](/img/structure/B6013784.png)
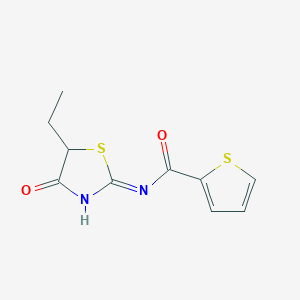
![2'-{[(6-ethoxy-1,3-benzothiazol-2-yl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B6013794.png)
![methyl 2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}-4,5-dimethoxybenzoate](/img/structure/B6013796.png)
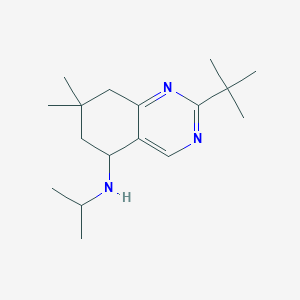
![4-[3-(4-morpholinylcarbonyl)-1-piperidinyl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B6013801.png)
![3-({[3,5-bis(ethoxycarbonyl)phenyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6013805.png)
![7-(2-chloro-6-fluorobenzoyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6013811.png)
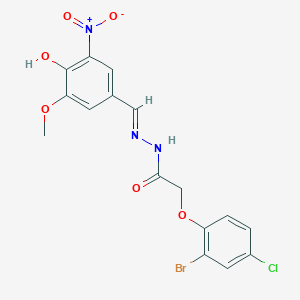
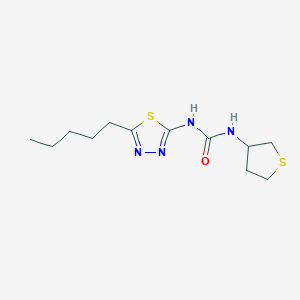
![2-butyryl-3-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one](/img/structure/B6013832.png)
![ethyl [2-({amino[(4-ethoxyphenyl)imino]methyl}amino)-6-oxo-3,6-dihydro-4-pyrimidinyl]acetate](/img/structure/B6013834.png)
